molecular formula C17H14ClNO5 B2585513 Methyl 4-chloro-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoate CAS No. 868153-68-8

Methyl 4-chloro-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoate

Cat. No.: B2585513
CAS No.: 868153-68-8
M. Wt: 347.75
InChI Key: GZSNPZFWEUBPMX-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoate” is a complex organic compound. It contains a benzo[b][1,4]dioxine ring, which is a type of aromatic ether . The compound also has a carboxamide group and a methyl ester group attached to a chlorinated benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 2,3-dihydrobenzo[b][1,4]dioxine ring, a chlorinated benzene ring, and a carboxamide group . The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine .

Scientific Research Applications

Organic Synthesis and Intermediates

One study describes the synthesis of 3-Chloro-6-methyl-dibenzo [c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide , a key intermediate of Tianeptine, from 4-chloro-2-sulfonylchloride methyl benzoate through a series of reactions including condensation, methylation, hydrogenolysis, and cyclization (Z. Xiu-lan, 2009). This study exemplifies the compound's role in the synthesis of complex therapeutic agents.

Polymer Chemistry

In polymer chemistry, the compound was utilized in the synthesis of thermotropic polyesters based on 2‐(4‐carboxyphenyl)benzoxazole‐5‐carboxylic acid. This research demonstrates the compound's utility in creating polymers with specific thermal and optical properties, potentially applicable in liquid crystal displays and other advanced materials (H. Kricheldorf & Sven A. Thomsen, 1992).

Medicinal Chemistry and Drug Design

Another application in medicinal chemistry involves the synthesis of (benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate , highlighting the compound's relevance in creating intermediates for pharmaceutical development. Such intermediates are crucial for the development of new drugs and imaging compounds, showcasing the compound's role in enhancing healthcare solutions (E. Popovski, K. Mladenovska, & A. P. Panovska, 2010).

Material Science

In material science, the compound has been used to synthesize methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate for the preparation of high-performance polymers. This highlights its application in creating materials with enhanced properties for industrial and technological applications (Zhang Qinglon, 2014).

Properties

IUPAC Name

methyl 4-chloro-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO5/c1-22-17(21)11-7-6-10(18)8-12(11)19-16(20)15-9-23-13-4-2-3-5-14(13)24-15/h2-8,15H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSNPZFWEUBPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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